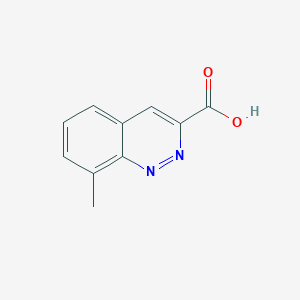

8-Methylcinnoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

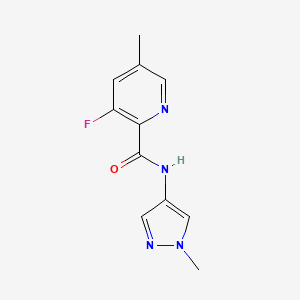

8-Methylcinnoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Application in Liquid Crystal Displays

8-Methylcinnoline-3-carboxylic acid derivatives have been utilized in the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These new dyes exhibit excellent orientation parameters in nematic liquid crystals, showcasing high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).

Chemical Synthesis Enhancement

The compound has been involved in the synthesis of various chemical derivatives. For instance, 2-Methyl-8-quinoline carboxylic acid, a derivative, was effectively synthesized using the improved Doebner–Miller reaction. This process facilitated the easy preparation of other 2-alkyl-8-quinoline carboxylic acids, enhancing the versatility of these compounds in chemical synthesis (Li, Cheng, & Zhou, 2002).

Palladium-catalyzed Arylation and Alkylation

In the field of organic chemistry, this compound derivatives have been used as substrates for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds. This method has shown some functional group tolerance, and amino- and hydroxy-acid derivatives have been successfully functionalized (Shabashov & Daugulis, 2010).

Potential in Photobiological Applications

This compound derivatives have been synthesized and evaluated as potential photochemotherapeutic agents. Their antiproliferative activity was compared to 8-methoxypsoralen, a drug used in PUVA-therapy, showing that these compounds have the potential for enhanced antiproliferative activity with decreased toxic side effects (Fossa et al., 2002).

Antibacterial Activity

Some derivatives of this compound have been synthesized and assessed for their antibacterial activity. These studies have demonstrated the potential of these compounds in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Exploration of Conformation-Activity Relationships in Biologically Active Peptides

The compound has been utilized in the synthesis of enantiopure pyrrolizidinone amino acids. This synthesis provides a framework for the exploration of conformation-activity relationships in various biologically active peptides, facilitating a deeper understanding of their function and potential therapeutic applications (Dietrich & Lubell, 2003).

Impact on Gut Microbiome in Insects

Research has shown that quinolinic carboxylic acids like 8-hydroxyquinoline-2-carboxylic acid can adjust the number and diversity of bacteria in the gut microbiome of certain insects. This finding could have implications for understanding the interactions between host factors and bacterial properties in determining patterns of diversity and abundance in insect gut microbiomes (Mazumdar et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins like caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell structure, respectively .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes such as the activation of caspase proteins and inhibition of β-tubulin polymerization . These interactions can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Related compounds have been shown to affect pathways involving caspase proteins and β-tubulin . These pathways are critical for cell apoptosis and cell structure .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They have also been shown to activate caspase proteins and inhibit β-tubulin polymerization .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that carboxylic acids, such as 8-Methylcinnoline-3-carboxylic acid, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often acting as substrates in enzymatic reactions

Cellular Effects

Carboxylic acids can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Carboxylic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Carboxylic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Carboxylic acids can be transported and distributed within cells and tissues in various ways

Propiedades

IUPAC Name |

8-methylcinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXBNUBKGNITKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146294-36-1 |

Source

|

| Record name | 8-methylcinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)

![Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate](/img/structure/B2484875.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)

![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)

![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)